molecular formula C6H8Cl3FN2 B6276500 (3-chloro-5-fluorophenyl)hydrazine dihydrochloride CAS No. 2763776-72-1

(3-chloro-5-fluorophenyl)hydrazine dihydrochloride

Cat. No.: B6276500
CAS No.: 2763776-72-1
M. Wt: 233.5
InChI Key:
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Description

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride: is a chemical compound with the molecular formula C6H7Cl2FN2 and a molecular weight of 197.04 g/mol . It is a derivative of phenylhydrazine, where a chlorine atom is substituted at the 3-position and a fluorine atom at the 5-position of the phenyl ring. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-chloro-5-fluorophenyl)hydrazine dihydrochloride typically involves the reaction of 3-chloro-5-fluorophenylamine with hydrazine hydrate under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can lead to the formation of amines.

  • Substitution: Substitution reactions at the phenyl ring can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of chloro-fluoro phenols.

  • Reduction: Formation of chloro-fluoro anilines.

  • Substitution: Introduction of different functional groups such as nitro, methyl, or acetyl groups.

Scientific Research Applications

(3-Chloro-5-fluorophenyl)hydrazine dihydrochloride: is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic intermediates. In biology, it is used as a reagent in biochemical assays and studies involving enzyme inhibition. In medicine, it serves as a precursor for the development of new therapeutic agents. In industry, it is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3-chloro-5-fluorophenyl)hydrazine dihydrochloride exerts its effects depends on the specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. In pharmaceutical synthesis, it may undergo further chemical transformations to produce active pharmaceutical ingredients (APIs) that interact with biological targets.

Molecular Targets and Pathways Involved:

  • Enzyme inhibition: Targets specific enzymes involved in metabolic pathways.

  • Pharmaceutical synthesis: Interacts with various biological targets to produce therapeutic effects.

Comparison with Similar Compounds

  • 3-Chloro-4-fluorophenylhydrazine dihydrochloride

  • 3,5-Dichlorophenylhydrazine dihydrochloride

  • 3-Bromo-5-fluorophenylhydrazine dihydrochloride

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Properties

CAS No.

2763776-72-1

Molecular Formula

C6H8Cl3FN2

Molecular Weight

233.5

Purity

95

Origin of Product

United States

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